(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol

Description

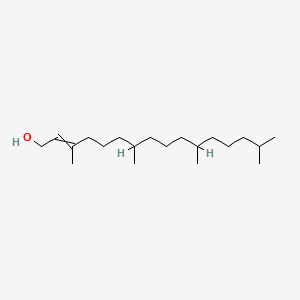

Structure

2D Structure

3D Structure

Properties

CAS No. |

123164-54-5 |

|---|---|

Molecular Formula |

C20H40O |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/t18-,19-/m1/s1 |

InChI Key |

BOTWFXYSPFMFNR-RTBURBONSA-N |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC/C(=C/CO)/C)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

boiling_point |

202.00 to 204.00 °C. @ 10.00 mm Hg |

density |

0.847-0.863 |

melting_point |

< 25 °C |

physical_description |

Solid Colourless to yellow viscous liquid; Faint floral aroma |

solubility |

very slightly Practically insoluble to insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol (Phytol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol, commonly known as phytol, is an acyclic diterpene alcohol that plays a crucial role in both biological systems and industrial applications. As a constituent of chlorophyll, it is one of the most abundant lipids in the biosphere.[1][2] Its significance extends to being a vital precursor for the industrial synthesis of Vitamin E and Vitamin K1.[1][3][4] This guide provides a comprehensive examination of the chemical properties of the naturally occurring (7R,11R) stereoisomer of phytol. It covers its physicochemical characteristics, spectroscopic profile for identification and quantification, and its metabolic fate. Furthermore, this document details illustrative experimental protocols for its analysis, discusses its biological relevance in metabolic pathways and disease, and outlines essential safety and handling procedures. The information is structured to serve as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction: Nomenclature and Significance

Phytol is a branched-chain fatty alcohol that is structurally a diterpenoid, derived from four isoprene units.[5] The specific stereoisomer this compound, often with an (E) configuration at the C2-C3 double bond, is the most common natural form.[6][7]

-

IUPAC Name: (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol[8]

-

Common Names: Phytol, trans-Phytol[6]

-

CAS Number: 150-86-7 (refers to the specific E,7R,11R isomer)[7][9]

-

Molecular Formula: C₂₀H₄₀O[6]

-

Molecular Weight: 296.53 g/mol [6]

Its primary natural source is the phytyl side-chain of chlorophyll molecules in all photosynthesizing plants and algae.[3][5] During the digestive processes of ruminants, gut fermentation liberates phytol from chlorophyll.[2] Humans, while unable to cleave phytol from chlorophyll directly, can absorb free phytol from dietary sources like ruminant fats and dairy products.[10] This absorbed phytol is a substrate for critical metabolic pathways, including its conversion to phytanic acid and its role as a precursor for the biosynthesis of essential vitamins.[11][12][13]

graph "Chemical_Structure" {

layout=neato;

node [shape=none, margin=0, fontcolor="#202124"];

edge [color="#5F6368"];

C1 [pos="0,0!", label="HO"];

C2 [pos="1,-0.5!", label=""];

C3 [pos="2,0!", label=""];

C4 [pos="3,-0.5!", label=""];

C5 [pos="4,0!", label=""];

C6 [pos="5,-0.5!", label=""];

C7 [pos="6,0!", label=""];

C8 [pos="7,-0.5!", label=""];

C9 [pos="8,0!", label=""];

C10 [pos="9,-0.5!", label=""];

C11 [pos="10,0!", label=""];

C12 [pos="11,-0.5!", label=""];

C13 [pos="12,0!", label=""];

C14 [pos="13,-0.5!", label=""];

C15 [pos="14,0!", label=""];

C16 [pos="15,-0.5!", label=""];

C17 [pos="16,0!", label=""];

C3_Me [pos="2,1!", label="CH₃"];

C7_Me [pos="6,1!", label="CH₃"];

C11_Me [pos="10,1!", label="CH₃"];

C15_Me [pos="14,1!", label="CH₃"];

C15_Me2 [pos="14.5,0.7!", label="CH₃"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C13 -- C14 -- C15 -- C16 -- C17;

C3 -- C3_Me;

C7 -- C7_Me;

C11 -- C11_Me;

C15 -- C15_Me;

C15 -- C15_Me2;

C2 -- C3 [style=double];

// Annotations

label_7R [pos="6.5, -1.2!", label="(7R)", fontcolor="#EA4335"];

label_11R [pos="10.5, -1.2!", label="(11R)", fontcolor="#EA4335"];

}

Figure 3: Simplified metabolic fate and biological roles of phytol.

Safety and Handling

While phytol is a natural compound used in fragrances and cosmetics, appropriate laboratory safety measures are necessary.

[14][15]

-

Hazards: Phytol is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

[15][16][17]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

[15][18] * Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after.

[15][18] * Skin and Body: Wear a lab coat. Avoid allowing clothing wet with the material to stay in contact with skin.

[18]* Handling:

-

Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.

[15][19] * Wash hands thoroughly after handling.

[15]* Storage:

-

Store in a cool, dry, well-ventilated place away from light and sources of ignition.

[18][19] * Keep containers tightly closed and sealed. [15]Recommended storage temperature is often 2-8°C.

[6][19]* Spill Response:

-

In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for hazardous waste disposal. [16][19]Do not let the product enter drains.

[15]

Conclusion

This compound is a molecule of fundamental importance, bridging plant biochemistry with mammalian metabolism and industrial synthesis. Its well-defined chemical and physical properties, characterized by a long hydrophobic chain and a reactive alcohol group, dictate its behavior in both biological membranes and chemical reactors. A thorough understanding of its spectroscopic signature is essential for its accurate identification and quantification in complex natural extracts. For drug development professionals, its role as a precursor to essential vitamins and as a ligand for nuclear receptors presents opportunities for therapeutic modulation, while its metabolic link to pathologies like Refsum disease underscores the critical need for further research into its biochemical pathways. Adherence to proper safety protocols is mandatory when handling this compound in a research setting. This guide serves as a foundational resource for scientists leveraging the unique properties of phytol in their work.

References

- 1. Phytol | C20H40O | CID 5280435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Phytol | Plant Metabolism, Chlorophyll & Photosynthesis | Britannica [britannica.com]

- 5. Showing Compound phytol (FDB031117) - FooDB [foodb.ca]

- 6. Phytol | 150-86-7 [chemicalbook.com]

- 7. phytol, 150-86-7 [thegoodscentscompany.com]

- 8. 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (2E,7R,11R)- [cymitquimica.com]

- 9. 150-86-7|(7R,11R,E)-3,7,11,15-Tetramethylhexadec-2-en-1-ol|BLD Pharm [bldpharm.com]

- 10. Phytol CAS#: 150-86-7 [m.chemicalbook.com]

- 11. Metabolism of phytol to phytanic acid in the mouse, and the role of PPARalpha in its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. consolidated-chemical.com [consolidated-chemical.com]

- 16. vigon.com [vigon.com]

- 17. goldcoastterpenes.com [goldcoastterpenes.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. sds.metasci.ca [sds.metasci.ca]

A Technical Guide to the Natural Sources of (7R,11R)-Phytol for Pharmaceutical Research and Development

Abstract

(7R,11R)-Phytol, the exclusive stereoisomer of phytol synthesized in photosynthetic organisms, serves as a critical precursor for the synthesis of vitamin E (tocopherols) and vitamin K1 (phylloquinone). Its unique biochemical role and potential therapeutic applications have made it a molecule of significant interest to researchers and drug development professionals. This guide provides an in-depth exploration of the natural origins of (7R,11R)-phytol, detailing its biosynthesis, primary sources, and robust methodologies for its extraction, purification, and stereospecific analysis. The protocols and data presented herein are designed to equip scientific professionals with the necessary knowledge to efficiently isolate and characterize high-purity (7R,11R)-phytol for downstream applications.

Introduction: The Significance of (7R,11R)-Phytol

Phytol, an acyclic diterpene alcohol, is a fundamental component of the chlorophyll molecule, constituting the hydrophobic tail that anchors the pigment within the thylakoid membranes of chloroplasts.[1][2] In nature, phytol is synthesized with a specific stereochemistry at the 7 and 11 positions, resulting in the (7R,11R) isomer. This stereoisomeric purity is crucial as it is the form utilized by organisms in the biosynthesis of essential lipophilic vitamins.[3]

For the pharmaceutical industry, (7R,11R)-phytol is not merely a biological building block but also a valuable starting material for the semi-synthesis of bioactive compounds.[4][5] Its anti-inflammatory, antimicrobial, and metabolism-modulating properties are areas of active investigation.[6] Understanding the natural sources and efficient isolation of this specific stereoisomer is therefore paramount for ensuring the biological relevance and efficacy of derived products.

The Stereospecific Biosynthesis of (7R,11R)-Phytol

The synthesis of (7R,11R)-phytol is intrinsically linked to the chlorophyll biosynthetic pathway within the chloroplasts of plants and algae.[2][7] The key step that defines its stereochemistry is the reduction of geranylgeranyl diphosphate (GGPP).

The process begins with GGPP, which can be esterified to chlorophyllide a to form chlorophyll aGG. Subsequently, the enzyme Geranylgeranyl Reductase (CHL P) catalyzes the stereospecific reduction of the three double bonds on the geranylgeranyl moiety to yield the phytyl group.[3][8][9] This enzymatic reduction specifically produces the (7R,11R) configuration, which remains esterified to the chlorophyll molecule.[8] Free (7R,11R)-phytol is later liberated during chlorophyll degradation by the action of the enzyme chlorophyllase.[10]

Primary Natural Sources of (7R,11R)-Phytol

As a constituent of chlorophyll, (7R,11R)-phytol is ubiquitous in the plant kingdom and in photosynthetic microorganisms. The practical selection of a source for extraction depends on factors such as biomass availability, chlorophyll concentration, and ease of processing.

Higher Plants

Green leafy vegetables are a readily available and abundant source. Spinach (Spinacia oleracea) is particularly well-suited for laboratory-scale extraction due to its high chlorophyll content and commercial availability.[11] Other potential sources include mulberry leaves, bamboo leaves, and pine needles.[12]

Microalgae and Cyanobacteria

Microalgae and cyanobacteria represent a highly promising and sustainable source for (7R,11R)-phytol production.[12][13] Species such as Chlorella vulgaris are known for their high chlorophyll content, which can exceed 5% of their dry weight under optimized growth conditions.[5][14][15] The ability to cultivate these microorganisms in controlled environments allows for consistent and high-yield production of biomass rich in chlorophyll.

Table 1: Comparative Phytol Potential in Selected Natural Sources

| Natural Source | Typical Chlorophyll Content (mg/g dry weight) | Estimated (7R,11R)-Phytol Potential (mg/g dry weight)* | Key Considerations | References |

| Spinacia oleracea (Spinach) | 5 - 10 | 1.6 - 3.2 | Readily available, well-established extraction protocols. | [11] |

| Chlorella vulgaris | 10 - 30 | 3.2 - 9.6 | High productivity, scalable, sustainable production. | [5][16][17] |

| Other Green Leaves (e.g., Mulberry) | Variable (3-8) | 1.0 - 2.6 | Often available as agricultural byproducts. | [12] |

*Note: The estimated phytol potential is calculated based on the molecular weights of chlorophyll a (893.5 g/mol ) and phytol (296.5 g/mol ), assuming chlorophyll a is the predominant form and phytol constitutes approximately 33.2% of its mass. Actual yields will vary based on extraction efficiency.

Extraction and Purification of (7R,11R)-Phytol

The isolation of pure (7R,11R)-phytol from natural sources is a multi-step process involving initial extraction of chlorophyll, saponification to cleave the phytyl chain, and subsequent purification of the liberated phytol.

Experimental Protocol: Isolation from Spinach

This protocol provides a detailed methodology for the extraction and purification of (7R,11R)-phytol from fresh spinach leaves.

4.1.1. Materials and Reagents

-

Fresh spinach leaves

-

Acetone

-

Hexane

-

Petroleum ether

-

Ethanol (95%)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Silica gel (60-120 mesh) for column chromatography

-

Mortar and pestle

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

4.1.2. Step-by-Step Procedure

-

Biomass Preparation and Initial Extraction:

-

Weigh approximately 100 g of fresh spinach leaves, removing any thick stems.

-

In a mortar, grind the leaves with 100 mL of acetone to a fine paste.[6]

-

Filter the extract through cheesecloth or a Büchner funnel to separate the solid debris.

-

Transfer the acetone extract to a separatory funnel and add 100 mL of hexane. Mix thoroughly.

-

Add 100 mL of distilled water to facilitate phase separation. The upper hexane layer will contain the chlorophyll.

-

Collect the upper hexane layer and wash it twice with 50 mL portions of water.

-

Dry the hexane extract over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain a crude chlorophyll paste.

-

-

Saponification:

-

Prepare a 2 M solution of KOH or NaOH in 95% ethanol.

-

Dissolve the crude chlorophyll paste in 100 mL of the ethanolic alkali solution.

-

Reflux the mixture for 1-2 hours at 70-80°C.[4] This hydrolyzes the ester bond between the porphyrin ring and the phytol tail.[10] The solution will turn from green to a brownish color as the chlorophyll is converted to water-soluble chlorophyllins.

-

-

Extraction of Free Phytol:

-

After cooling, transfer the saponified mixture to a 500 mL separatory funnel.

-

Add 100 mL of petroleum ether and shake vigorously. Allow the layers to separate.[4]

-

The upper petroleum ether layer contains the free phytol, while the lower aqueous layer contains the chlorophyllins.

-

Collect the upper layer and repeat the extraction of the aqueous layer twice more with 50 mL portions of petroleum ether to maximize recovery.

-

Combine the petroleum ether extracts and wash them with 50 mL of distilled water to remove any residual alkali.

-

Dry the extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phytol as a viscous, pale-yellow oil.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a non-polar solvent such as hexane as the slurry solvent.[7][13]

-

Dissolve the crude phytol in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate (e.g., 98:2, 95:5 hexane:ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing pure phytol.

-

Combine the pure fractions and evaporate the solvent to obtain purified (7R,11R)-phytol.

-

Stereospecific Analysis by Chiral Gas Chromatography

Confirming the stereoisomeric purity of the isolated phytol is essential. (7R,11R)-phytol is the naturally occurring form, but commercial synthetic phytol is often a mixture of stereoisomers. Chiral gas chromatography (GC) is the method of choice for this analysis.

Principle of Separation

Chiral GC columns contain a stationary phase with a chiral selector, most commonly a derivatized cyclodextrin.[18][19][20] The enantiomers (or in this case, diastereomers) of phytol interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Recommended GC-MS Protocol

-

Column: A capillary column with a β-cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsm or similar) is recommended for the separation of terpene alcohols.[20]

-

Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection: 1 µL of a 1 mg/mL solution of phytol in hexane, split injection (e.g., 50:1 split ratio).

-

Temperature Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at a rate of 2-4°C/min.

-

Final Hold: Hold at 200°C for 5 minutes.

-

Note: The temperature program should be optimized to achieve baseline separation of the stereoisomers.[19]

-

-

Detection: Mass Spectrometry (MS) in full scan mode (e.g., m/z 40-400) for identification based on the mass spectrum of phytol, and Selected Ion Monitoring (SIM) for enhanced sensitivity if required.

Expected Outcome: The chromatogram should show a single major peak corresponding to (7R,11R)-phytol. The presence of other peaks with the same mass spectrum would indicate the presence of other stereoisomers, suggesting either a synthetic origin or isomerization during processing.

Conclusion

(7R,11R)-phytol is a valuable natural product with significant potential in the pharmaceutical and drug development sectors. Its primary natural sources are chlorophyll-rich plants and microalgae. This guide has outlined the stereospecific biosynthetic pathway that ensures its unique configuration and has provided detailed, field-proven protocols for its efficient extraction, purification, and stereochemical analysis. By leveraging these methodologies, researchers can reliably obtain high-purity (7R,11R)-phytol, ensuring the scientific integrity and biological relevance of their downstream research and development activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytol metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduced Activity of Geranylgeranyl Reductase Leads to Loss of Chlorophyll and Tocopherol and to Partially Geranylgeranylated Chlorophyll in Transgenic Tobacco Plants Expressing Antisense RNA for Geranylgeranyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a Geranylgeranyl reductase gene for chlorophyll synthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a Geranylgeranyl reductase gene for chlorophyll synthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsr.net [ijsr.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Optimizing Chlorella vulgaris Cultivation to Enhance Biomass and Lutein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. lcms.cz [lcms.cz]

- 19. gcms.cz [gcms.cz]

- 20. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Biosynthesis Pathway of Phytol in Photosynthetic Organisms

Abstract

Phytol, a 20-carbon diterpene alcohol, is an essential molecule in all photosynthetic organisms, serving as the hydrophobic anchor for chlorophyll molecules within the light-harvesting complexes. Beyond this structural role, phytol is a critical precursor for the biosynthesis of vital compounds, including tocopherols (Vitamin E) and phylloquinone (Vitamin K1). Understanding the intricate pathways of its synthesis, recycling, and metabolic fate is paramount for researchers in plant biology, metabolic engineering, and drug development. This guide provides a comprehensive overview of the de novo biosynthesis and salvage pathways of phytol, details the key enzymatic steps, explores its subsequent metabolic conversions, and outlines robust experimental methodologies for its study.

Introduction: The Centrality of Phytol in Photosynthesis and Beyond

Phytol is an acyclic, hydrogenated diterpene alcohol that constitutes the tail of chlorophyll molecules.[1][2] This long hydrocarbon chain is esterified to the chlorophyllide (the porphyrin head), embedding the entire pigment molecule within the thylakoid membranes of chloroplasts.[3] This anchoring is fundamental to the architecture and function of photosystems, which are responsible for capturing light energy.[3][4]

However, the importance of phytol extends far beyond its structural role in chlorophyll. Its diphosphorylated form, phytyl diphosphate (PhyPP), is the direct precursor for the synthesis of tocopherols and phylloquinone, potent lipid-soluble antioxidants that protect the photosynthetic apparatus from oxidative damage.[5][6] Furthermore, during chlorophyll turnover in processes like leaf senescence, liberated phytol is not merely degraded but actively salvaged and redirected into these vital metabolic pathways.[7][8] This guide dissects the dual origins of the phytol backbone—from initial synthesis and subsequent recycling—providing a holistic view of its metabolic lifecycle.

The De Novo Biosynthesis Pathway: Forging the Phytol Backbone

The initial synthesis of the phytol moiety is intrinsically linked to the general isoprenoid synthesis pathway located within the plastids of photosynthetic cells. This process begins with simple sugars and culminates in the reduction of a geranylgeranyl group attached to the chlorophyll precursor.

Upstream Supply: The Methylerythritol Phosphate (MEP) Pathway

The fundamental C5 building blocks of all plastidial isoprenoids, including phytol, are isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In photosynthetic organisms, these are produced exclusively via the Methylerythritol Phosphate (MEP) pathway.[9][10][11] Through a series of enzymatic steps, IPP and DMAPP are sequentially condensed to form geranylgeranyl diphosphate (GGPP), the C20 immediate precursor for numerous critical compounds, including carotenoids, gibberellins, and the phytol tail of chlorophylls.[4]

The Decisive Step: Geranylgeranyl Reductase (GGR)

The conversion of the geranylgeranyl group to a phytyl group involves the saturation of three of its four double bonds. This critical reduction is catalyzed by the enzyme Geranylgeranyl Reductase (GGR) , also known as chlorophyll P (CHL P).[12][13][14] A key point of mechanistic debate and ongoing research has been the precise substrate of GGR. Evidence supports two potential routes for this reduction:

-

Reduction of Free GGPP: GGR can directly reduce free GGPP to phytyl diphosphate (PhyPP).[12][15]

-

Reduction Post-Esterification: GGR can reduce the geranylgeranyl group after it has been esterified to a chlorophyllide molecule.[5][14]

Integration with Chlorophyll Synthesis

The final assembly of the chlorophyll molecule is catalyzed by chlorophyll synthase (CHLG) , which esterifies the C17 propionate group of a chlorophyllide molecule with a C20 isoprenoid alcohol diphosphate.[3][5] Current models suggest that CHLG preferentially uses GGPP, forming geranylgeranyl-chlorophyll a (ChlGG). Subsequently, GGR acts on this intermediate, performing a stepwise reduction of the geranylgeranyl tail to yield the final chlorophyll a molecule containing the saturated phytol tail.[14] This sequence ensures a tight coupling between the isoprenoid and tetrapyrrole biosynthetic pathways, preventing the accumulation of potentially phototoxic chlorophyll precursors.[16]

The Phytol Salvage Pathway: A Second Lease on Life

During periods of stress or natural senescence, chlorophyll is actively degraded. The enzyme chlorophyllase (or pheophytin pheophorbide hydrolase) cleaves the ester bond, releasing the chlorophyllide head group and free phytol.[6] This liberated phytol pool is not simply a catabolic endpoint but serves as a crucial substrate for a dedicated salvage pathway that re-phosphorylates it for use in other biosynthetic processes.[7][17]

This salvage pathway is a two-step kinase cascade occurring at the chloroplast envelope:

-

Phytol Kinase (VTE5): The first phosphorylation is catalyzed by VTE5, which converts free phytol into phytyl-phosphate (Phy-P).[5][17][18]

-

Phytyl-Phosphate Kinase (VTE6): The second phosphorylation is carried out by VTE6, which adds a second phosphate group to yield phytyl-diphosphate (PhyPP).[5][17][18]

The PhyPP generated through this salvage pathway is chemically identical to that produced via the de novo route and enters the same metabolic pools. Genetic studies have demonstrated that this salvage pathway is the primary source of PhyPP for tocopherol (Vitamin E) synthesis, especially during seedling development and senescence.[17][19]

Metabolic Fates of the Phytol Moiety

The pool of phytyl-diphosphate, supplied by both de novo synthesis and the salvage pathway, is directed towards several key metabolic endpoints within the chloroplast.

| Metabolic Fate | Precursor | Key Function | Primary Context |

| Tocopherols (Vitamin E) | Phytyl-Diphosphate | Lipid-soluble antioxidant, membrane protection | Continuous, but upregulated during stress and senescence |

| Phylloquinone (Vitamin K1) | Phytyl-Diphosphate | Electron carrier in Photosystem I | Photosynthetic activity |

| Fatty Acid Phytyl Esters (FAPEs) | Free Phytol | Sequestration of excess phytol and fatty acids | Stress conditions, senescence |

| Catabolism | Free Phytol | Degradation and removal | Turnover, high-stress conditions |

The catabolism of phytol is a less-understood process but is known to proceed via oxidation to the aldehyde phytenal .[6][8][20] The accumulation of phytenal is tightly controlled, as aldehydes can be toxic. The existence of competing pathways for free phytol—salvage/phosphorylation via VTE5, esterification to FAPEs, and oxidation to phytenal—highlights a critical metabolic branch point that likely regulates cellular phytol concentrations.[8]

Experimental Methodologies

Studying phytol biosynthesis requires a multi-faceted approach combining genetics, analytical chemistry, and biochemistry. The protocols described below represent self-validating systems for interrogating this pathway.

Genetic Analysis: Characterization of Biosynthesis Mutants

The use of mutants (e.g., T-DNA insertion lines in Arabidopsis thaliana) has been instrumental in dissecting the phytol pathways.[17][18]

Workflow: Characterization of a Putative vte5 Mutant

-

Genotyping: Confirm the T-DNA insertion site using gene-specific and T-DNA border primers via PCR. Segregate homozygous mutant lines.

-

Phenotypic Analysis: Grow wild-type and homozygous mutant plants under standard and stress conditions (e.g., high light, nitrogen deprivation). Visually inspect for chlorosis or growth defects.

-

Pigment Quantification: Extract pigments from leaf tissue with 80% acetone. Measure chlorophyll a, chlorophyll b, and total carotenoids spectrophotometrically. A change in chlorophyll content may be observed.

-

Metabolite Profiling (LC-MS/MS):

-

Extract lipids from leaf tissue using a methyl-tert-butyl ether (MTBE) method.

-

Analyze extracts via reverse-phase liquid chromatography coupled to tandem mass spectrometry.

-

Monitor for the parent/fragment ion transitions specific to tocopherols, phytol, and phytyl-phosphate.

-

Self-Validation: In a true vte5 mutant, one expects to see a significant reduction in tocopherol levels and a corresponding accumulation of free phytol, especially under senescence-inducing conditions, compared to the wild type.[17][18] Phytyl-phosphate levels should be depleted.

-

Analytical Protocol: HPLC Analysis of Phytylated vs. Geranylgeranylated Chlorophyll

To determine the in vivo substrate of GGR, it is necessary to quantify the proportion of chlorophyll esterified with phytol versus geranylgeraniol.

Methodology:

-

Pigment Extraction: Immediately freeze leaf tissue in liquid nitrogen to halt enzymatic activity. Extract pigments under dim light with 100% acetone buffered with calcium carbonate.

-

Chromatographic Separation: Use a C18 reverse-phase HPLC column.

-

Mobile Phase: Employ a binary gradient system. For example:

-

Solvent A: Acetonitrile:Methanol:0.1 M TRIS-HCl pH 8.0 (84:2:14)

-

Solvent B: Methanol:Hexane (4:1)

-

-

Gradient: Run a linear gradient from 100% A to 100% B over 20-25 minutes.

-

Detection: Use a photodiode array (PDA) detector to monitor absorbance at 430 nm (for Chl a) and 460 nm (for Chl b).

-

Quantification: Identify peaks based on retention times and spectral properties compared to authentic standards. ChlGG is less hydrophobic and will elute earlier than phytylated chlorophyll.[13] Integrate peak areas for quantification.

-

Causality Check: In a GGR knockdown or mutant line, a significant increase in the ChlGG/Chlorophyll a ratio is expected, confirming GGR's role in reducing the chlorophyll-bound geranylgeranyl group.[13][15]

Regulation and Stoichiometric Balance

The synthesis of chlorophyll is an energetically expensive and potentially dangerous process. The tetrapyrrole pathway, which produces the chlorophyllide head, can generate highly reactive intermediates that cause photooxidative damage if they accumulate.[3][16] Consequently, the plant must maintain a strict stoichiometric balance between the output of the tetrapyrrole pathway and the MEP pathway (providing the phytol tail). Evidence strongly suggests a coordinated transcriptional regulation of genes involved in both pathways to ensure precursors are synthesized in appropriate amounts.[4][16] Inhibition of the MEP pathway leads to an accumulation of chlorophyllide and subsequent light-dependent cell death, underscoring the critical need for this metabolic coordination.[16]

Conclusion and Future Perspectives

The biosynthesis of phytol in photosynthetic organisms is a tale of two pathways: a de novo route intimately linked with chlorophyll synthesis and a salvage pathway that efficiently recycles phytol from chlorophyll degradation. The key enzyme, Geranylgeranyl Reductase, operates at a critical juncture, while the VTE5/VTE6 kinase cascade enables the re-entry of salvaged phytol into vital metabolism, particularly for the synthesis of tocopherols.

While the core pathways are now well-defined, several questions remain. The precise regulatory mechanisms that control the flux of GGPP between carotenoid, chlorophyll, and tocopherol synthesis are still being uncovered. Furthermore, the factors determining the fate of free phytol at the branch point between salvage, storage as FAPEs, and catabolism represent an exciting area for future research. A deeper understanding of these pathways holds significant potential for the metabolic engineering of crops to enhance nutritional value (e.g., Vitamin E content) and improve stress tolerance.

References

- 1. Phytol - Wikipedia [en.wikipedia.org]

- 2. Phytol | Plant Metabolism, Chlorophyll & Photosynthesis | Britannica [britannica.com]

- 3. Chlorophyll - Wikipedia [en.wikipedia.org]

- 4. A transcriptional analysis of carotenoid, chlorophyll and plastidial isoprenoid biosynthesis genes during development and osmotic stress responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytol metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A salvage pathway for phytol metabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The tail of chlorophyll: Fates for phytol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of isoprenoids in higher plant chloroplasts proceeds via a mevalonate-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. Identification of a Geranylgeranyl reductase gene for chlorophyll synthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of a Geranylgeranyl reductase gene for chlorophyll synthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reduced Activity of Geranylgeranyl Reductase Leads to Loss of Chlorophyll and Tocopherol and to Partially Geranylgeranylated Chlorophyll in Transgenic Tobacco Plants Expressing Antisense RNA for Geranylgeranyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arabidopsis Chlorophyll Biosynthesis: An Essential Balance between the Methylerythritol Phosphate and Tetrapyrrole Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (7R,11R)-3,7,11,15-Tetramethylhexadec-2-en-1-ol (Phytol)

Introduction

(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol, commonly known as phytol, is a diterpene alcohol that plays a crucial role in various biological and industrial applications. As a constituent of chlorophyll, it is abundant in the biosphere and serves as a precursor for the synthesis of vitamins E and K1.[1][2] Its unique structure, featuring a long, branched alkyl chain and a primary allylic alcohol, presents a compelling case for detailed spectroscopic analysis. This technical guide provides an in-depth exploration of the spectroscopic data of phytol, offering researchers, scientists, and drug development professionals a comprehensive resource for its identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, elucidating not just the data itself, but the rationale behind the analytical methodologies employed.

Molecular Structure and Isomeric Considerations

Phytol is an acyclic diterpenoid, meaning it is composed of four isoprene units and lacks a ring structure.[3] The specific stereoisomer discussed in this guide, (7R,11R), is the naturally occurring form. It is imperative for researchers to be cognizant of the stereochemistry, as commercial phytol standards can sometimes be racemic mixtures.[4]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structure elucidation of organic molecules in solution.[3] For a molecule like phytol, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of phytol provides a wealth of information regarding the electronic environment and connectivity of the hydrogen atoms in the molecule. Key diagnostic signals include the olefinic proton, the protons on the carbon bearing the hydroxyl group, and the numerous methyl and methylene protons along the alkyl chain.

Data Presentation: ¹H NMR of (7R,11R)-Phytol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.37 | ddd | 1H | H-2 |

| ~4.11 | d | 2H | H-1 |

| ~2.26 | s | 1H | OH |

| ~1.9-2.1 | m | 2H | H-4 |

| ~1.6 | s | 3H | H-20 |

| ~1.0-1.4 | m | ~18H | Methylene & Methine Protons |

| ~0.8-0.9 | d | 12H | H-16, H-17, H-18, H-19 |

Data compiled from multiple sources.[4][5][6][7][8] Chemical shifts are typically reported relative to a TMS internal standard and can vary slightly based on the solvent and concentration.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shift of the H-2 proton (~5.37 ppm) is characteristic of an olefinic proton. The multiplicity of this signal (doublet of doublet of doublets) arises from coupling to the two H-1 protons and the two H-4 protons.[6] The protons on C-1, being adjacent to the electronegative oxygen atom, are deshielded and appear around 4.11 ppm as a doublet due to coupling with the H-2 proton.[9] The broad singlet for the hydroxyl proton (~2.26 ppm) is typical for alcohols and its chemical shift can be concentration and temperature-dependent.[9] A key technique to confirm the assignment of the OH peak is a "D₂O shake," where the addition of deuterium oxide to the NMR sample results in the exchange of the hydroxyl proton for a deuterium, causing the disappearance of the OH signal from the spectrum.[9] The overlapping signals in the upfield region (~0.8-1.4 ppm) correspond to the numerous methylene and methine protons of the long alkyl chain, making complete assignment challenging without 2D NMR techniques.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift is indicative of its electronic environment.

Data Presentation: ¹³C NMR of (7R,11R)-Phytol

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~142.7 | C-3 |

| ~123.1 | C-2 |

| ~61.3 | C-1 |

| ~39.9 | C-4 |

| ~39.4 | C-14 |

| ~37.4 | C-6 |

| ~37.3 | C-8, C-12 |

| ~36.7 | C-10 |

| ~32.8 | C-11 |

| ~32.7 | C-7 |

| ~28.0 | C-15 |

| ~25.2 | C-5 |

| ~24.8 | C-13 |

| ~24.5 | C-9 |

| ~22.7 | C-17 |

| ~22.6 | C-16 |

| ~19.7 | C-18, C-19 |

| ~16.1 | C-20 |

Data compiled from multiple sources.[6][10][11][12] Chemical shifts are typically reported relative to a TMS internal standard and can vary slightly based on the solvent and concentration.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The two downfield signals at ~142.7 ppm and ~123.1 ppm are assigned to the sp² hybridized carbons of the double bond (C-3 and C-2, respectively). The carbon attached to the hydroxyl group (C-1) appears around 61.3 ppm, a characteristic chemical shift for carbons in alcohols.[13] The remaining signals in the upfield region correspond to the sp³ hybridized carbons of the alkyl chain. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is crucial for distinguishing between CH, CH₂, and CH₃ groups, which greatly aids in the assignment of the complex upfield region of the spectrum.[14]

Experimental Protocol for NMR Spectroscopy

Trustworthiness: A Self-Validating System

A robust NMR protocol ensures data quality and reproducibility. The following steps outline a standard procedure for acquiring high-quality NMR spectra of phytol.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity (>95%) (7R,11R)-phytol.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice due to its good solubilizing properties for lipids.[15]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

DEPT: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but Recommended): For complete and unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

-

Figure 2: Experimental workflow for NMR analysis of phytol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[16] For phytol, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a commonly employed method.[1]

Data Presentation: EI-MS of (7R,11R)-Phytol

| m/z | Relative Abundance | Proposed Fragment Identity |

| 296 | Low or absent | [M]⁺ (Molecular Ion) |

| 278 | Low | [M - H₂O]⁺ |

| 123 | Moderate | C₉H₁₅⁺ |

| 81 | High | C₆H₉⁺ |

| 71 | Base Peak | C₅H₁₁⁺ |

| 57 | High | C₄H₉⁺ |

| 43 | High | C₃H₇⁺ |

Data compiled from multiple sources.[1][16][17][18][19]

Expertise & Experience: Interpreting the Mass Spectrum

Under EI conditions, the molecular ion peak at m/z 296 is often weak or absent due to the facile loss of a water molecule from the primary alcohol, leading to a fragment at m/z 278.[1] The fragmentation of the long alkyl chain results in a series of characteristic carbocation fragments. The base peak is typically observed at m/z 71, corresponding to the stable C₅H₁₁⁺ fragment.[1] The presence of other significant fragments at m/z 43, 57, 81, and 123 provides a characteristic fingerprint for the identification of phytol.

Experimental Protocol for GC-MS

Trustworthiness: A Self-Validating System

A well-defined GC-MS protocol is essential for the reliable identification and quantification of phytol.

-

Sample Preparation:

-

Prepare a dilute solution of the phytol sample in a volatile organic solvent such as hexane or ethyl acetate.

-

For complex matrices, an initial extraction and cleanup step may be necessary.

-

Derivatization (Recommended): To improve the volatility and chromatographic peak shape of the alcohol, derivatization to its trimethylsilyl (TMS) ether is recommended. This can be achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[20]

-

-

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating phytol.[1]

-

Injector: Set the injector temperature to 250-280 °C.

-

Oven Program: A temperature gradient is used to ensure good separation and peak shape. A typical program might start at a lower temperature (e.g., 70-100 °C) and ramp up to a higher temperature (e.g., 250-280 °C).[1]

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer:

-

Figure 3: Experimental workflow for GC-MS analysis of phytol.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[21] For phytol, the key diagnostic absorptions are those corresponding to the hydroxyl and alkene moieties.

Data Presentation: FTIR of (7R,11R)-Phytol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2850-2960 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1000-1200 | Strong | C-O stretch (primary alcohol) |

Data compiled from multiple sources.[21][22][23][24]

Expertise & Experience: Interpreting the IR Spectrum

The most prominent feature in the IR spectrum of phytol is the strong, broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[21] The broadness of this peak is due to the varying degrees of hydrogen bonding present in the sample. The sharp, strong peaks between 2850 and 2960 cm⁻¹ are due to the C-H stretching vibrations of the numerous methyl and methylene groups in the alkyl chain. The C=C stretching vibration of the alkene appears as a medium-intensity band around 1670 cm⁻¹. Finally, the strong absorption in the 1000-1200 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.

Experimental Protocol for FTIR Spectroscopy

Trustworthiness: A Self-Validating System

A straightforward protocol for obtaining the IR spectrum of phytol is as follows:

-

Sample Preparation:

-

As phytol is a liquid at room temperature, the simplest method is to prepare a neat sample.[2]

-

Place a small drop of phytol between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its unambiguous identification and quality control in various scientific and industrial settings. This guide has provided a detailed overview of the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for phytol, along with practical experimental protocols and expert insights into data interpretation. By understanding the principles behind these techniques and the specific spectral features of phytol, researchers can confidently analyze this important diterpene alcohol. The integration of these spectroscopic methods provides a self-validating system for the structural elucidation of phytol, ensuring the scientific integrity of research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. phcogres.com [phcogres.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dlsu.edu.ph [dlsu.edu.ph]

- 8. Phytol(150-86-7) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Phytol(150-86-7) 13C NMR [m.chemicalbook.com]

- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. magritek.com [magritek.com]

- 14. azom.com [azom.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Phytol [webbook.nist.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. ijcmas.com [ijcmas.com]

- 22. researchgate.net [researchgate.net]

- 23. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]

- 24. updatepublishing.com [updatepublishing.com]

The Pivotal Role of Phytol: An In-depth Technical Guide to its Function as a Chlorophyll Component

Abstract

Phytol, a diterpene alcohol, is an integral component of the chlorophyll molecule, the primary photosynthetic pigment.[1][2] Its long, hydrophobic tail is essential for anchoring chlorophyll within the thylakoid membranes of chloroplasts, thereby optimizing light absorption for photosynthesis.[3] Beyond this structural role, the metabolic fate of phytol upon chlorophyll degradation reveals a crucial intersection in plant biochemistry, linking photosynthesis to the synthesis of vital compounds like tocopherols (Vitamin E) and phylloquinone (Vitamin K1).[4][5] This technical guide provides a comprehensive exploration of the biological roles of phytol, from its initial incorporation into chlorophyll to its subsequent metabolism and repurposing. We will delve into the enzymatic pathways governing its synthesis and degradation, its physicochemical influence on thylakoid membrane dynamics, and its broader implications in plant stress responses and the biosynthesis of essential vitamins. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of phytol's multifaceted contributions to plant biology and its potential applications.

Introduction: More Than Just a Tail

Chlorophyll, the molecule responsible for the green hue of plants, is central to life on Earth, facilitating the conversion of light energy into chemical energy.[6] While the light-absorbing properties of its porphyrin ring are widely recognized, the significance of its long hydrocarbon tail, phytol, is often understated. Phytol, a 20-carbon branched-chain alcohol, constitutes over a third of the mass of chlorophyll a and is indispensable for its proper function.[5] Its primary role is to anchor the chlorophyll molecule within the lipid bilayer of the thylakoid membranes, the site of photosynthesis.[3] This strategic positioning is critical for the efficient capture of light energy and its transfer through the photosystems.[7]

However, the story of phytol extends far beyond this structural anchoring. During cellular processes such as senescence or under stress conditions that induce chlorophyll breakdown, phytol is liberated and enters a dynamic metabolic network.[1][5] This free phytol is not merely a waste product but a valuable precursor for the synthesis of other essential isoprenoid lipids, most notably tocopherols (Vitamin E) and phylloquinone (Vitamin K1).[4][8] This metabolic recycling highlights a sophisticated interplay between primary photosynthetic processes and the production of vital protective and functional molecules within the plant cell. Understanding the complete lifecycle of phytol—from its biosynthesis and attachment to chlorophyll to its ultimate fate—provides critical insights into plant metabolism, stress physiology, and the intricate regulation of essential vitamin synthesis.

The Genesis of Phytol and its Incorporation into Chlorophyll

The biosynthesis of phytol is intricately linked with the chlorophyll synthesis pathway itself. It is derived from geranylgeraniol, a 20-carbon isoprenoid precursor.[4] The conversion of geranylgeraniol to phytol involves the reduction of three of its four double bonds, a process catalyzed by the enzyme geranylgeranyl reductase (GGR).[4][9] This reduction is tightly coupled with the final steps of chlorophyll synthesis.

The final step in the biosynthesis of chlorophyll a involves the esterification of a chlorophyllide a molecule with a phytyl diphosphate (PDP).[7] This reaction is catalyzed by the enzyme chlorophyll synthase.[4][7]

The Chlorophyll Biosynthesis Pathway: A Simplified Overview

The synthesis of chlorophyll is a complex, multi-step process that occurs within the chloroplasts. The pathway can be broadly divided into the formation of the porphyrin head group and the subsequent attachment of the phytol tail.

Caption: Simplified overview of the chlorophyll biosynthesis pathway.

The Physicochemical Role of Phytol in the Thylakoid Membrane

The thylakoid membranes are a complex and dynamic environment, densely packed with proteins and pigments involved in photosynthesis. The lipid bilayer of these membranes is unique, composed primarily of galactolipids rather than phospholipids.[10] The hydrophobic nature of the phytol tail is crucial for the stable insertion and orientation of chlorophyll molecules within this lipid matrix.[3]

Anchoring and Orientation

The long, flexible phytol chain acts as a lipid anchor, ensuring that the light-absorbing porphyrin head of the chlorophyll molecule is positioned optimally at the membrane surface. This precise orientation is critical for:

-

Efficient Light Harvesting: It facilitates the transfer of absorbed light energy between adjacent chlorophyll molecules within the light-harvesting complexes (LHCs) and ultimately to the reaction centers of Photosystem I (PSI) and Photosystem II (PSII).[7][11]

-

Preventing Photo-oxidative Damage: By embedding the chlorophyll within the membrane, the phytol tail helps to shield the highly reactive porphyrin ring from the aqueous environment of the stroma and lumen, minimizing the risk of non-productive and damaging photochemical reactions.

Influence on Membrane Fluidity and Stability

The presence of the bulky and branched phytol chains within the thylakoid membrane is thought to influence its physical properties. While not as well-studied as the effects of sterols in other membranes, it is plausible that the intercalation of phytol tails contributes to the overall fluidity and stability of the thylakoid lipid bilayer. This is particularly important given the high protein density and rapid turnover of components within this membrane system.

The Metabolic Fates of Phytol After Chlorophyll Degradation

During leaf senescence or in response to various environmental stresses, chlorophyll is degraded in an orderly process.[1][2] This degradation releases the porphyrin ring, which is catabolized to non-toxic compounds, and free phytol.[5][12] This liberated phytol is a valuable metabolic resource that can be channeled into several important pathways.[5]

The Salvage Pathway: A Source for Vitamin Synthesis

A primary fate of free phytol is its phosphorylation to phytyl-diphosphate (PDP), which serves as a direct precursor for the synthesis of tocopherols (Vitamin E) and phylloquinone (Vitamin K1).[8][13] This "salvage pathway" represents a highly efficient recycling mechanism, repurposing a major component of the photosynthetic apparatus to produce essential protective compounds.[8]

This process involves two sequential phosphorylation steps catalyzed by specific kinases:

-

Phytol Kinase (VTE5): This enzyme catalyzes the first phosphorylation, converting free phytol to phytyl-phosphate.[13][14]

-

Phytyl-phosphate Kinase (VTE6): This second kinase adds another phosphate group to produce phytyl-diphosphate (PDP).[4][14]

The resulting PDP is then utilized by other enzymes in the biosynthetic pathways of tocopherols and phylloquinone.[13]

Caption: The metabolic fate of phytol following chlorophyll degradation.

Phytol Catabolism

In addition to being recycled, phytol can also be catabolized. This degradative pathway involves the oxidation of phytol to the long-chain aldehyde phytenal.[1][2] Phytenal is a reactive molecule and its levels are kept low, presumably to prevent cellular toxicity.[1] Further oxidation leads to the formation of phytanoyl-CoA, which can then be broken down through a combination of α- and β-oxidation.[15] This catabolic route likely serves to prevent the accumulation of potentially toxic levels of free phytol, especially during periods of rapid chlorophyll breakdown.[5]

Sequestration as Fatty Acid Phytyl Esters (FAPEs)

Under certain stress conditions, free phytol can be esterified to fatty acids, forming fatty acid phytyl esters (FAPEs).[8] These esters accumulate in plastoglobules, which are lipid droplets associated with the thylakoid membranes.[16] This process is thought to be a temporary storage mechanism, sequestering phytol in a non-toxic form that can be remobilized for vitamin synthesis when conditions improve.[8][15]

Broader Biological Activities and Therapeutic Potential

Beyond its well-defined roles in plant metabolism, phytol and its derivatives have been shown to possess a range of biological activities with potential therapeutic applications. These include anti-inflammatory, antimicrobial, antioxidant, and metabolism-modulating effects.[17][18][19] While much of this research is in its early stages, it highlights the potential of this abundant natural product as a lead compound for drug development. The proposed mechanisms for these effects often involve the interaction of phytol and its metabolites, such as phytanic acid, with nuclear receptors like PPARs, which are key regulators of lipid metabolism and inflammation.[20]

Experimental Protocols: Extraction and Analysis of Phytol

The accurate quantification of phytol in plant tissues is essential for studying its metabolism. A common approach involves the saponification of chlorophyll extracts to liberate the phytol, followed by extraction with a non-polar solvent and analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol: Saponification and Extraction of Phytol from Plant Tissue

This protocol outlines a general procedure for the extraction of phytol from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Acetone

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Petroleum ether or hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Homogenizer

Procedure:

-

Chlorophyll Extraction: Homogenize a known weight of plant tissue in 80-100% acetone to extract the chlorophyll. Centrifuge to pellet the tissue debris and collect the supernatant. Repeat the extraction until the pellet is colorless.

-

Saponification: Combine the acetone extracts and evaporate to a smaller volume. Add an equal volume of an ethanolic KOH or NaOH solution (e.g., 2 M). Reflux the mixture for 1-2 hours at 60-80°C to hydrolyze the ester bond between the phytol and the porphyrin ring.[21]

-

Phytol Extraction: After cooling, transfer the saponified mixture to a separatory funnel. Add an equal volume of petroleum ether or hexane and shake vigorously. Allow the layers to separate. The upper, non-polar layer contains the phytol.[21]

-

Washing and Drying: Collect the upper organic layer. Repeat the extraction of the lower aqueous layer twice more with fresh solvent. Combine the organic extracts and wash with distilled water to remove residual alkali. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter the dried extract and evaporate the solvent using a rotary evaporator to obtain crude phytol.

-

Analysis: The crude phytol can be further purified by chromatography and analyzed quantitatively by GC-MS.

Caption: Workflow for the extraction and isolation of phytol.

Quantitative Data Summary

The yield of phytol can vary significantly depending on the plant species, the age of the tissue, and the extraction method employed. The following table summarizes representative data on phytol content in different plant materials.

| Plant Material | Extraction Method | Solvent | Phytol Concentration | Reference |

| Hydrilla verticillata | Not Specified | Ethanol | 70.29% of extract | [21] |

| Hydrilla verticillata | Lipophilic Extraction | Not Specified | 6.39 g/kg of plant material | [21] |

Conclusion and Future Perspectives

The biological role of phytol as a component of chlorophyll is far more complex and dynamic than its simple structural function would suggest. Its hydrophobic nature is fundamental to the architecture of the photosynthetic apparatus, while its metabolic fate after chlorophyll degradation places it at a critical nexus of plant biochemistry. The salvage pathway for phytol is a testament to the metabolic efficiency of plants, allowing for the direct recycling of a major cellular component into the synthesis of essential vitamins.

For researchers in drug development, the diverse bioactivities of phytol and its derivatives present exciting opportunities.[18][19][22] Further elucidation of the molecular mechanisms underlying its anti-inflammatory and metabolism-modulating effects could lead to the development of new therapeutic agents.[20] A deeper understanding of the regulation of phytol metabolism in plants could also inform strategies for the biofortification of crops with Vitamin E, addressing a significant nutritional deficiency in many parts of the world. The humble "tail" of chlorophyll, it seems, still has many stories to tell.

References

- 1. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Phytol metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The tail of chlorophyll: Fates for phytol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. britannica.com [britannica.com]

- 7. Chlorophyll - Wikipedia [en.wikipedia.org]

- 8. A salvage pathway for phytol metabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tocopherol and phylloquinone biosynthesis in chloroplasts requires the phytol kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of membrane glycerolipids in photosynthesis, thylakoid biogenesis and chloroplast development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomar.fciencias.unam.mx [biomar.fciencias.unam.mx]

- 12. Chlorophyll: Structure, Function, and Analytical Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]

- 14. Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phytol: A review of biomedical activities. | Broad Institute [broadinstitute.org]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Phytol: A review of biomedical activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phytol and its metabolites phytanic and pristanic acids for risk of cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. orbit.dtu.dk [orbit.dtu.dk]

An In-depth Technical Guide to the Physicochemical Properties of Natural Phytol Isomers

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Phytol, a diterpene alcohol derived from the degradation of chlorophyll, is a pivotal molecule in both natural biological systems and various industrial applications, including the synthesis of vitamins E and K.[1][2] Its 20-carbon backbone features critical stereocenters and a double bond, giving rise to a family of natural isomers whose distinct physicochemical properties dictate their biological activity, stability, and utility as a synthetic precursor. This technical guide provides an in-depth exploration of the key physicochemical characteristics of natural phytol isomers, offering both foundational knowledge and practical experimental protocols for their analysis. We will delve into the structural nuances of these isomers and their impact on properties such as boiling point, density, refractive index, and solubility, with a focus on the implications for research and pharmaceutical development.

Introduction: The Significance of Phytol Isomerism

Phytol is an acyclic diterpene alcohol that is most abundantly found in nature as a side chain of the chlorophyll molecule in all photosynthetic organisms.[3] Upon ingestion by animals, gut fermentation liberates free phytol.[4] The molecule's structure, (3,7,11,15-tetramethylhexadec-2-en-1-ol), contains two stereogenic centers at carbons 7 and 11, and a double bond at the C2-C3 position. This allows for the existence of both geometric (cis/trans or Z/E) and stereoisomers (diastereomers).

The most prevalent natural isomer is (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol , commonly referred to as trans-phytol.[4] The specific stereochemistry of phytol is not merely a structural footnote; it is critical for its biological roles. For instance, the stereochemistry of the phytyl tail is crucial in the synthesis of tocopherols (Vitamin E), where different stereoisomers can lead to variations in biological activity.[5][6] Furthermore, the ratio of cis to trans isomers can serve as a marker for the processing of vegetable oils, with higher proportions of the cis-isomer indicating refinement.[7][8] Understanding the distinct physicochemical properties of each isomer is therefore paramount for researchers in fields ranging from food science to drug development.

Molecular Structure and Isomerism of Phytol

The IUPAC name (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol precisely defines the dominant natural isomer.[4] Let's break down this nomenclature:

-

(2E): Refers to the trans configuration of the double bond between carbons 2 and 3. The alternative is (2Z) or cis.

-

(7R, 11R): Defines the absolute configuration at the two chiral centers. Other possible stereoisomers would include (7S,11R), (7R,11S), and (7S,11S).

A mixture of these isomers can be found in commercial phytol preparations, which are often sourced from the degradation of chlorophyll or produced synthetically.[9]

Caption: Molecular structures of the common trans and cis isomers of phytol.

Core Physicochemical Properties of Natural Phytol

The physical and chemical properties of phytol are largely dictated by its long, hydrophobic carbon chain and the presence of a single polar hydroxyl group, making it a viscous, oily liquid. While data for individual, pure stereoisomers is scarce, the following table summarizes the properties of commercially available phytol, which is predominantly the trans-isomer.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₀O | [1][10] |

| Molecular Weight | 296.53 g/mol | [1][10] |

| Appearance | Colorless to yellow, viscous, oily liquid | [10] |

| Boiling Point | 202-204 °C at 10 mmHg | [2][10] |

| Density | ~0.85 g/cm³ at 25 °C | [2] |

| Refractive Index (n25/D) | 1.4620 - 1.4640 | [10] |

| Solubility | Practically insoluble in water; soluble in ethanol, DMSO, DMF, and other organic solvents | [1][9] |

| XLogP3-AA | 8.2 | [1] |

Boiling Point

Phytol's high molecular weight and long carbon chain result in a high boiling point, which necessitates measurement under reduced pressure to prevent decomposition. The boiling point of cis and trans isomers of a given compound can differ. Generally, cis-isomers have a higher boiling point due to a net dipole moment leading to stronger intermolecular dipole-dipole interactions, whereas the dipole moments in trans-isomers often cancel out.[11]

Density

The density of phytol is less than that of water, consistent with its long aliphatic chain. Variations in density between isomers are expected to be minimal but may be influenced by differences in molecular packing in the liquid state.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful parameter for purity assessment. For viscous materials like phytol, this measurement may need to be performed at elevated temperatures.[12] It is a sensitive measure of the electronic structure of a molecule, and thus, subtle differences between isomers may be detectable.

Solubility and Lipophilicity

Phytol is a highly lipophilic molecule, as indicated by its high LogP value and its practical insolubility in water.[1][4] Its solubility in organic solvents like ethanol, DMSO, and DMF makes it suitable for various formulations.[9] Lipophilicity is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[13][14] The specific three-dimensional shape of each phytol isomer can affect its interaction with lipid membranes and protein binding sites, thereby influencing its bioavailability and biological activity.

Analytical Methods for Isomer Separation and Quantification

The analysis and separation of phytol isomers are crucial for quality control and for studying the biological effects of specific isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds. For phytol analysis, derivatization to a more volatile trimethylsilyl (TMS) ether is common. This technique is particularly effective for distinguishing between cis and trans isomers, which often exhibit different retention times on standard capillary columns.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly on reverse-phase columns (e.g., C18), can be used for the quantification of phytol.[15] Chiral HPLC, using specialized stationary phases, is necessary for the separation of stereoisomers (diastereomers and enantiomers). The development of a robust chiral HPLC method is essential for isolating pure stereoisomers for further study.

Caption: General workflow for the separation and analysis of phytol isomers.

Experimental Protocols

The following protocols are provided as a guideline for the determination of key physicochemical properties of phytol isomers.

Protocol for Boiling Point Determination (Micro-method)

Causality: Given the high boiling point and potential for thermal degradation, a micro-boiling point determination under atmospheric or reduced pressure is the preferred method to conserve material and ensure accuracy.

Method:

-

Apparatus Setup: Attach a small test tube containing 0.5 mL of the phytol sample to a thermometer. Place a capillary tube (sealed at one end) open-end-down into the sample.

-

Heating: Immerse the assembly in a heating bath (e.g., paraffin oil) within a Thiele tube.[16]

-

Observation: Heat the bath slowly. A stream of bubbles will emerge from the capillary as trapped air expands. The rate will increase as the liquid approaches its boiling point.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.

-

Confirmation: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[17]

-

Self-Validation: Repeat the measurement at least twice. The boiling points should agree within a narrow range (e.g., ±1°C) for a pure sample.

Protocol for Refractive Index Measurement

Causality: The refractive index is a fundamental physical constant sensitive to purity. A digital refractometer is used for high accuracy and ease of use, especially with viscous samples.

Method:

-

Instrument Calibration: Calibrate the digital refractometer using a standard of known refractive index (e.g., distilled water).

-

Temperature Control: Set the instrument to a standard temperature, typically 25°C, using the built-in Peltier temperature control. Ensure the sample is equilibrated to this temperature.

-

Sample Application: Apply a few drops of the phytol sample to the clean, dry prism of the refractometer. Ensure the prism surface is completely covered.

-

Measurement: Close the cover and initiate the measurement. The instrument will automatically detect the critical angle of total reflection and display the refractive index.[18]

-

Cleaning: Thoroughly clean the prism with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue after each measurement.

-

Self-Validation: Perform triplicate measurements for each sample. The readings should be highly consistent (e.g., within ±0.0002).

Protocol for Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is a classic and reliable technique for determining the partition coefficient (LogP), a measure of lipophilicity, which is critical for predicting a molecule's behavior in biological systems.[14]

Method:

-

System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by mixing them and allowing them to separate before use.

-

Sample Preparation: Prepare a stock solution of the phytol isomer in the n-octanol phase at a known concentration.

-

Partitioning: In a sealed vial, combine a known volume of the phytol-containing n-octanol phase with a known volume of the water phase.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to allow the phytol to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of phytol in each using a suitable analytical method (e.g., GC-MS or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this value.

-

Self-Validation: The total amount of phytol recovered from both phases should be close to the initial amount added, confirming mass balance.

Implications for Research and Drug Development

The physicochemical properties of phytol isomers are not just academic curiosities; they have profound real-world consequences.

-

Bioavailability and ADMET: As a highly lipophilic molecule, phytol's absorption and distribution are governed by its ability to cross lipid membranes. Subtle changes in stereochemistry can alter its shape and polarity, potentially affecting membrane permeability and interaction with metabolic enzymes and transport proteins.[13] This makes understanding the properties of specific isomers crucial for predicting their pharmacokinetic profiles.

-

Biological Activity: Phytol and its metabolites have been shown to modulate transcription factors such as PPAR-alpha and retinoid X receptor (RXR).[1] The specific 3D conformation of an isomer is critical for its binding affinity and efficacy at a receptor site. Therefore, isolating and testing individual isomers is essential for identifying the most potent therapeutic agent.

-

Precursor for Synthesis: Phytol is a key starting material for the industrial synthesis of Vitamin E and Vitamin K1.[5][19] The stereochemistry of the phytol precursor directly influences the stereochemistry of the final vitamin product, which in turn determines its biological potency. Using phytol with a defined and consistent isomeric composition is critical for ensuring the quality and efficacy of the synthesized vitamins.[20]

Conclusion

The physicochemical properties of natural phytol isomers are a complex interplay of their shared molecular formula and their unique three-dimensional structures. While the dominant (2E,7R,11R)-isomer is well-characterized, a deeper investigation into the properties of its less abundant stereoisomers is warranted. For researchers and drug development professionals, a thorough understanding and precise measurement of these properties are indispensable. The choice of isomer can significantly impact a product's stability, bioavailability, and biological efficacy. The protocols and data presented in this guide serve as a foundational resource for harnessing the full potential of this versatile natural compound.

References

- 1. Phytol | C20H40O | CID 5280435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound phytol (FDB031117) - FooDB [foodb.ca]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]